molecular formula C20H18N2O4S B2498634 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide CAS No. 878990-09-1

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide

Cat. No.: B2498634
CAS No.: 878990-09-1
M. Wt: 382.43
InChI Key: UGXOJTMXHKOZAN-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Scientific Research Applications

Bioactivity and Pharmacological Properties

  • Thiazolidin-4-ones, a core structure in the chemical compound of interest, are recognized as significant pharmacophores in medicinal chemistry, showcasing a variety of biological activities. Recent studies have shed light on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the biological activity of these molecules has been a subject of extensive research, paving the way for the optimization of thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
  • Thiazolidine motifs, integral to the compound , bridge the gap between organic synthesis and medicinal chemistry. Their incorporation into various compounds has been associated with a wide array of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects. Their biological diversity makes thiazolidine a highly prized moiety in drug discovery and development. The synthesis of thiazolidine derivatives has been enhanced by employing various innovative approaches such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compounds (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Structural and Synthetic Aspects

  • The structural and synthetic aspects of thiazolidine and its derivatives have been a focus of interdisciplinary research, with particular emphasis on their applications in medicinal chemistry. The presence of sulfur in the thiazolidine structure is known to enhance pharmacological properties. These compounds are used as vehicles in synthesizing valuable organic combinations due to their varied biological properties. The novel synthesis techniques and the diverse therapeutic and pharmaceutical activities of thiazolidine derivatives underline their significance in drug design and probe development (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Potential for Drug Design and Development

  • The compound's structural framework provides a valuable template for the design and synthesis of new drug molecules with potential pharmacological effects. The diverse biological activities associated with thiazolidine derivatives make them an attractive target for the development of new pharmacotherapies. The insights into the structural and biological properties of thiazolidine-based compounds offer a promising foundation for future drug discovery efforts (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-7-5-6-10-15(13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOJTMXHKOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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